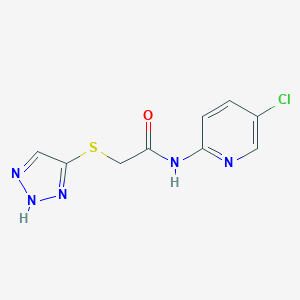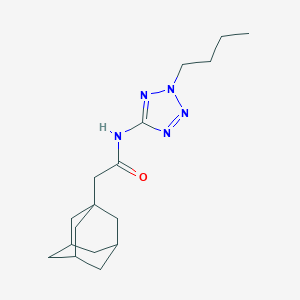
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, also known as CT10, is a chemical compound that has been widely studied for its potential therapeutic applications. CT10 is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may exert its effects by inhibiting enzymes involved in cell proliferation and migration. In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells.
In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. This includes activity against antibiotic-resistant strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit activity against cancer cells and antibiotic-resistant bacteria, which makes it a promising candidate for further research.
However, one limitation of using N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its potential toxicity. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further research is needed to determine the optimal concentration of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide for therapeutic use.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One area of research could be to further explore its potential therapeutic applications in cancer treatment. This could involve testing N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in animal models to determine its efficacy and toxicity.
Another area of research could be to explore the mechanisms of action of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. This could involve studying the enzymes and pathways that are affected by N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, as well as identifying potential targets for drug development.
Finally, further research could be done to explore the potential applications of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in the treatment of infectious diseases. This could involve testing N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide against a wider range of bacteria and fungi, as well as exploring its potential synergistic effects with other antimicrobial agents.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridine thionyl chloride. This intermediate is then reacted with sodium azide to form 5-chloro-2-pyridine azide. The azide is then reduced with triphenylphosphine to form 5-chloro-2-pyridine amine. This amine is then reacted with 1H-1,2,3-triazole-5-thiol to form N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit a range of potential therapeutic applications. One area of research has been in the treatment of cancer. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells.
Another area of research has been in the treatment of infectious diseases. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. This includes activity against antibiotic-resistant strains of bacteria.
Propiedades
Nombre del producto |
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C9H8ClN5OS |
Peso molecular |
269.71 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C9H8ClN5OS/c10-6-1-2-7(11-3-6)13-8(16)5-17-9-4-12-15-14-9/h1-4H,5H2,(H,11,13,16)(H,12,14,15) |
Clave InChI |
HWRGYNQRLSAOEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNN=C2 |
SMILES canónico |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
